molecular formula C9H10O3S B6202311 methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate CAS No. 2092129-64-9

methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B6202311
CAS No.: 2092129-64-9
M. Wt: 198.2
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Description

Preparation Methods

The synthesis of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological effects may be mediated through the inhibition of enzymes or receptors involved in inflammatory or cancer-related pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2092129-64-9

Molecular Formula

C9H10O3S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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